Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide in the presence of a catalyst such as potassium fluoride . The reaction is carried out in a solvent like dimethylacetamide at controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in autoclaves, where the reactants are mixed and subjected to specific conditions to achieve the desired product. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo substitution reactions with nucleophiles, resulting in the formation of different substituted products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, oxidized fluorinated compounds, and various substituted fluorinated products .
Scientific Research Applications
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of novel perfluorinated compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid groups can form strong interactions with these targets, leading to changes in their activity and function . The compound’s high stability and reactivity make it a valuable tool in studying these interactions.
Comparison with Similar Compounds
Similar Compounds
- Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
- Perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
Uniqueness
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid is unique due to its high thermal and chemical stability, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C7HF15O5S |
---|---|
Molecular Weight |
482.12 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonic acid |
InChI |
InChI=1S/C7HF15O5S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25/h(H,23,24,25) |
InChI Key |
NAIPGGGRAGKHJB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F |
Origin of Product |
United States |
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